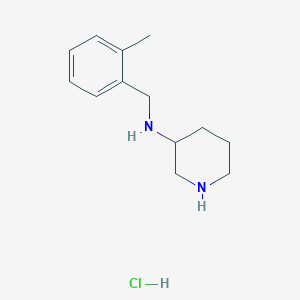![molecular formula C16H16N2O B2417776 N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide CAS No. 2195966-19-7](/img/structure/B2417776.png)
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide, also known as MPPA, is a chemical compound that has been extensively studied for its potential pharmaceutical applications. MPPA is a member of the pyridine family of organic compounds and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication, and the protection against oxidative stress and inflammation in the brain. Additionally, this compound has been found to modulate various signaling pathways involved in cell proliferation, differentiation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide in lab experiments is its potential as a multi-targeted agent, with the ability to inhibit various enzymes and signaling pathways. Additionally, this compound has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a pharmaceutical agent. However, one limitation of using this compound in lab experiments is the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide. One area of interest is the development of this compound as a potential anticancer agent, with further studies needed to determine its efficacy and potential side effects in vivo. Additionally, further research is needed to fully understand the mechanisms of action of this compound, including its interactions with various enzymes and signaling pathways. Finally, there is potential for the development of this compound as a neuroprotective agent, with further studies needed to determine its efficacy in animal models of neurodegenerative diseases.
Méthodes De Synthèse
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-pyridinecarboxylic acid with 4-methylbenzylamine, followed by the addition of prop-2-enoyl chloride. Another method involves the reaction of 2-pyridinecarboxaldehyde with 4-methylbenzylamine, followed by the addition of propargyl bromide. Both methods result in the formation of this compound as a white solid.
Applications De Recherche Scientifique
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide has been found to have potential pharmaceutical applications, including as an anticancer agent, an antiviral agent, and a neuroprotective agent. In particular, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the replication of viruses such as HIV and HCV. Additionally, this compound has been found to protect against oxidative stress and inflammation in the brain, suggesting its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-3-15(19)18-16(14-6-4-5-11-17-14)13-9-7-12(2)8-10-13/h3-11,16H,1H2,2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZOWFZXSKOGCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=N2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

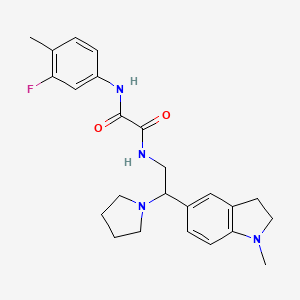
![N-(2-furylmethyl)-3-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]propanamide](/img/structure/B2417694.png)
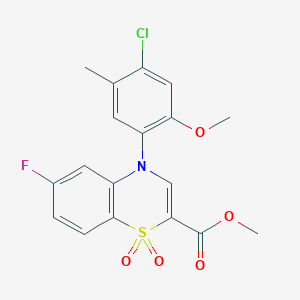
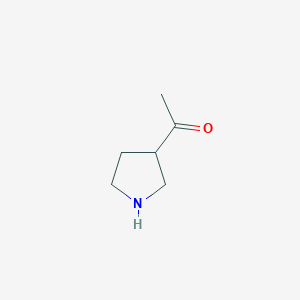
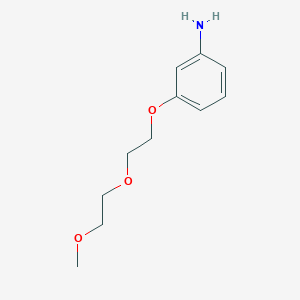
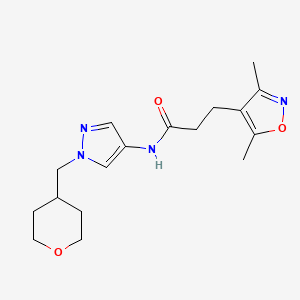
![4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2417701.png)
![1-[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2417707.png)
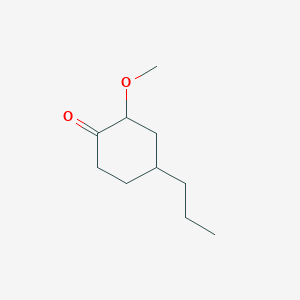
![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2417709.png)
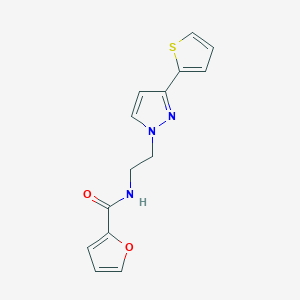
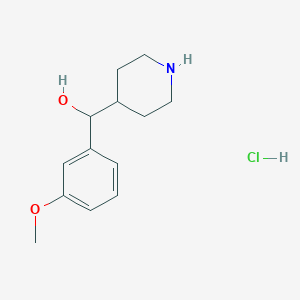
![tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B2417713.png)
